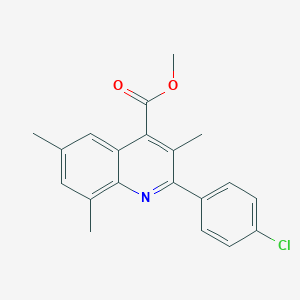![molecular formula C24H20N2O2 B338550 1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B338550.png)
1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves multi-step organic reactions. One possible route could be:
Formation of the Quinoxaline Moiety: Starting from o-phenylenediamine and a suitable diketone, the quinoxaline ring can be synthesized through a condensation reaction.
Ether Formation: The phenoxy group can be introduced by reacting 4-(2-quinoxalinyl)phenol with an appropriate ethylating agent.
Ketone Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline or phenyl rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone
- 1-(4-Propylphenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone
- 1-(4-Butylphenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone
Uniqueness
1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to the specific combination of its ethylphenyl and quinoxalinyl groups, which may confer distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C24H20N2O2/c1-2-17-7-9-19(10-8-17)24(27)16-28-20-13-11-18(12-14-20)23-15-25-21-5-3-4-6-22(21)26-23/h3-15H,2,16H2,1H3 |
InChI Key |
QLVBPJKBELAUGX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl {[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B338484.png)
![4-Bromobenzyl {[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338486.png)
![4-Bromobenzyl {[(3,4-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338488.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-1-propanone](/img/structure/B338490.png)

![2-Chlorobenzyl {[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338494.png)
